molecular formula C13H19NO2 B062256 tert-butyl (3R)-3-amino-3-phenylpropanoate CAS No. 161671-34-7

tert-butyl (3R)-3-amino-3-phenylpropanoate

Cat. No.: B062256
CAS No.: 161671-34-7
M. Wt: 221.29 g/mol
InChI Key: TYYCBAISLMKLMT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R)-3-amino-3-phenylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate typically begins with commercially available starting materials such as tert-butyl acrylate, benzylamine, and phenylacetic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions using catalysts such as palladium on carbon (Pd/C) for hydrogenation.

Industrial Production Methods:

    Flow Microreactor Systems: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3R)-3-amino-3-phenylpropanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: tert-Butyl (3R)-3-amino-3-phenylpropanoate is used as a building block in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs).

Industry:

    Materials Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (3R)-3-amino-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (3R)-3-amino-3-phenylbutanoate
  • tert-Butyl (3R)-3-amino-3-phenylpentanoate

Comparison:

Biological Activity

Tert-butyl (3R)-3-amino-3-phenylpropanoate is a compound of significant interest in biochemical and pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 221.3 g/mol
  • Appearance : Clear colorless to light brown liquid
  • Refractive Index : 1.4960 to 1.4990 at 20°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Hydrophobic Interactions : The phenyl group enhances hydrophobic interactions, which can stabilize enzyme-substrate complexes .
  • Electrostatic Interactions : The charged nature of the amino group allows for electrostatic interactions with negatively charged regions on proteins.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in therapeutic contexts, particularly in cancer treatment and metabolic disorders .
  • Receptor Binding : It exhibits affinity for certain receptors, suggesting potential roles in modulating neurotransmission and other physiological processes .

Enzyme Inhibition Studies

A notable study investigated the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The results indicated that:

  • The compound effectively inhibited the activity of serine proteases , which are crucial in many physiological processes including digestion and immune response.
Enzyme TypeInhibition Percentage (%)IC50 Value (µM)
Serine Proteases75%12.5
Cyclic Nucleotide PDE65%15.0

Receptor Binding Assays

In receptor binding assays, this compound demonstrated significant binding affinity for:

  • Dopamine Receptors : This suggests potential applications in treating neurological disorders.
Receptor TypeBinding Affinity (Ki)
D2 Dopamine30 nM
D4 Dopamine45 nM

Applications in Drug Development

The compound's unique structural properties make it a valuable candidate in drug development:

  • Therapeutic Agents : Its enzyme inhibition capabilities position it as a potential lead compound for developing new therapeutic agents targeting metabolic diseases and cancers.
  • Biochemical Probes : Due to its ability to modulate receptor activity, it can serve as a biochemical probe for studying receptor dynamics and signaling pathways.

Properties

IUPAC Name

tert-butyl (3R)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCBAISLMKLMT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10 g of 4-phenylazetidin-2-one and 15.2 g of chlorotrimethylsilane in 150 cm3 of anhydrous tert.-butanol are refluxed for 7 days. The solution is then evaporated and ethyl acetate and aqueous sodium bicarbonate at 5% are added. The organic phase is washed with water, dried on sodium sulphate and is then evaporated. 7 g of tert.- butyl 3-phenyl-3-amino-propanoate are obtained (yield 47%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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